(2R)-1-(4-chlorophenyl)propan-2-amine
Description
(2R)-1-(4-Chlorophenyl)propan-2-amine is a chiral secondary amine with a molecular formula of C₉H₁₂ClN and a molecular weight of 169.65 g/mol . The compound features a para-chlorophenyl group attached to a propane backbone, with the amine moiety at the second carbon and an R-configuration at the stereogenic center. This stereochemistry is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. The para-chloro substituent enhances lipophilicity and may influence receptor binding affinity due to its electron-withdrawing nature.
Properties
IUPAC Name |
(2R)-1-(4-chlorophenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPITPSIWMXDPE-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-47-0 | |
| Record name | (-)-p-Chloroamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Chloroamphetamine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-CHLOROAMPHETAMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TT6ZC3PEB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(4-chlorophenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chlorobenzaldehyde.
Reductive Amination: The 4-chlorobenzaldehyde undergoes reductive amination with ®-2-aminopropane in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(2R)-1-(4-chlorophenyl)propan-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-1-(4-chlorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituted Phenylpropan-2-amines
Substituent Variations
Key Findings :
- Electron-withdrawing groups (e.g., Cl, CF₃) at the para position increase lipophilicity and receptor binding affinity compared to electron-donating groups (e.g., OCH₃) .
- Substituent position : Ortho-fluorine in 2-(2-fluorophenyl)propan-2-amine may disrupt planar binding interactions, reducing efficacy compared to para-substituted analogs .
Stereochemical Variations
- This compound exhibits enantioselective activity. For example, its S-enantiomer (if synthesized) may show reduced potency due to mismatched receptor interactions .
- The R-configuration is conserved in pharmacologically active amphetamine derivatives, suggesting a conserved binding mode .
Chain-Length and Backbone Modifications
Key Findings :
- Propan-1-amine derivatives (vs. propan-2-amine) exhibit distinct pharmacokinetics, as the primary amine may undergo faster enzymatic degradation .
Piperazine and Complex Derivatives
Key Findings :
Biological Activity
(2R)-1-(4-chlorophenyl)propan-2-amine, also known as 4-chloroamphetamine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C9H12ClN
- Molecular Weight : 185.65 g/mol
- Chirality : The compound exhibits stereochemistry due to the presence of a chiral center.
The 4-chlorophenyl group attached to the propan-2-amine backbone significantly influences its biological interactions.
This compound primarily interacts with neurotransmitter receptors, particularly those associated with the central nervous system. It may function as:
- Agonist or Antagonist : Depending on the receptor type, it can enhance or inhibit receptor activity, influencing various physiological processes.
- Monoamine Releasing Agent : Similar to other amphetamines, it may promote the release of monoamines such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Properties : Compounds structurally related to this compound have shown potential in treating mood disorders. They may modulate neurotransmitter levels, contributing to antidepressant effects.
- Antimicrobial Activity : Preliminary studies suggest that similar amino alcohols possess antimicrobial properties, making them candidates for further research in infectious disease treatment.
- Neuroprotective Effects : Some studies propose that the compound may protect neurons from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with readily available precursors such as 4-chlorobenzaldehyde and propan-2-amine.
- Reactions : Key reactions include reductive amination or alkylation processes to form the desired amine structure.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (2R)-1-(4-chlorophenyl)propan-2-amine, and how do they influence experimental design?
- Answer : The compound has a molecular weight of 169.65 g/mol, density of 1.096 g/cm³, boiling point of ~244°C, and a pKa of 9.76, indicating moderate basicity. These properties dictate solubility in organic solvents (e.g., dichloromethane) for synthesis and chromatographic conditions (e.g., reverse-phase HPLC with acidic mobile phases) for analysis. The chloro substituent enhances lipophilicity, impacting membrane permeability in biological assays .
Q. How can enantiomeric purity of this compound be validated?
- Answer : Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) and 0.1% diethylamine is effective. Alternatively, -NMR with chiral shift reagents (e.g., Eu(hfc)) resolves enantiomers via splitting of amine proton signals. Polarimetry can corroborate optical rotation ([α]) against literature values .
Q. What synthetic routes are reported for this compound?
- Answer : Common methods include:
- Reductive amination : Reacting 4-chlorophenylacetone with ammonia and hydrogen gas over a Raney nickel catalyst.
- Chiral resolution : Using diastereomeric salt formation with tartaric acid derivatives to isolate the (R)-enantiomer from racemic mixtures.
- Asymmetric synthesis : Employing Evans oxazolidinone auxiliaries to control stereochemistry during ketone reduction .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) on the phenyl ring affect the biological activity of this compound?
- Answer : Comparative studies with fluoro-, bromo-, and methoxy-substituted analogs reveal that chloro enhances receptor binding affinity (e.g., σ-1 receptors) due to optimal electronegativity and steric bulk. Fluorine analogs show reduced potency, while bromo derivatives exhibit higher lipophilicity but poorer metabolic stability. Computational docking (e.g., AutoDock Vina) identifies halogen-π interactions as critical for target engagement .
Q. What experimental strategies resolve contradictions in reported bioactivity data between enantiomers of 1-(4-chlorophenyl)propan-2-amine?
- Answer : Contradictions may arise from impurities or assay conditions. Strategies include:
- Enantioselective assays : Using chiral stationary phases in SPR (surface plasmon resonance) to measure binding kinetics of (R)- vs. (S)-forms.
- Metabolic profiling : LC-MS/MS to quantify enantiomer-specific degradation in hepatic microsomes.
- Crystallography : Co-crystallizing the (R)-enantiomer with target proteins (e.g., monoamine oxidases) to validate binding modes via SHELXL-refined structures .
Q. How can protein-templated reactions be applied to optimize this compound derivatives for drug discovery?
- Answer : Fragment-based drug design (FBDD) uses the compound as a core scaffold. For example, coupling with 4-chloro-2-methylphenyl groups (via Suzuki-Miyaura cross-coupling) generates derivatives with enhanced affinity. Protein crystallography (e.g., PDB-deposited structures) guides modifications to avoid steric clashes in binding pockets .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Answer : Impurities like regioisomers (e.g., 3-chloro analogs) or synthetic intermediates require:
- UHPLC-MS/MS : Using a C18 column (2.1 × 100 mm, 1.7 µm) with a 0.1% formic acid/acetonitrile gradient.
- Forced degradation studies : Exposure to heat, light, and pH extremes identifies degradation products.
- Reference standards : Co-injecting USP/EP-certified impurities (e.g., Tamsulosin-related analogs) for spiked calibration .
Methodological Notes
- Structural Characterization : Single-crystal X-ray diffraction (SHELX suite) resolves absolute configuration, while -NMR confirms regiochemistry .
- Biological Assays : Radioligand binding assays (e.g., H-labeled compounds) quantify affinity for neurotransmitter transporters, with IC values normalized to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
